molecular formula C7H4BrClF3N B011464 5-Bromo-2-chloro-3-(trifluoromethyl)aniline CAS No. 105172-79-0

5-Bromo-2-chloro-3-(trifluoromethyl)aniline

Cat. No. B011464
M. Wt: 274.46 g/mol
InChI Key: JJHIPAVNYPOJRL-UHFFFAOYSA-N
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Description

“5-Bromo-2-chloro-3-(trifluoromethyl)aniline” is a chemical compound. However, there is limited information available specifically for this compound. A similar compound, “2-Bromo-5-(trifluoromethyl)aniline”, is used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis C virus (HCV) NS3 protease123.



Synthesis Analysis

The specific synthesis process for “5-Bromo-2-chloro-3-(trifluoromethyl)aniline” is not readily available. However, “2-Bromo-5-(trifluoromethyl)aniline” has been used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis C virus (HCV) NS3 protease23.



Molecular Structure Analysis

The molecular structure of “5-Bromo-2-chloro-3-(trifluoromethyl)aniline” is not directly available. However, the molecular formula for a similar compound, “2-Bromo-5-(trifluoromethyl)aniline”, is CHBrFN with an average mass of 240.020 Da and a monoisotopic mass of 238.955734 Da4.



Chemical Reactions Analysis

Specific chemical reactions involving “5-Bromo-2-chloro-3-(trifluoromethyl)aniline” are not readily available. However, “2-Bromo-5-(trifluoromethyl)aniline” has been used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis C virus (HCV) NS3 protease23.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-chloro-3-(trifluoromethyl)aniline” are not directly available. However, a similar compound, “2-Bromo-5-(trifluoromethyl)aniline”, has a molecular weight of 240.024.


Safety And Hazards

Future Directions

The future directions for “5-Bromo-2-chloro-3-(trifluoromethyl)aniline” are not directly available. However, “2-Bromo-5-(trifluoromethyl)aniline” has been used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis C virus (HCV) NS3 protease23, suggesting potential future applications in pharmaceutical research.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult directly with a professional or trusted source when making decisions based on this kind of information. Also, the information provided here is based on a similar compound, “2-Bromo-5-(trifluoromethyl)aniline”, due to the limited availability of specific information for “5-Bromo-2-chloro-3-(trifluoromethyl)aniline”.


properties

IUPAC Name

5-bromo-2-chloro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHIPAVNYPOJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546355
Record name 5-Bromo-2-chloro-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-3-(trifluoromethyl)aniline

CAS RN

105172-79-0
Record name 5-Bromo-2-chloro-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105172-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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